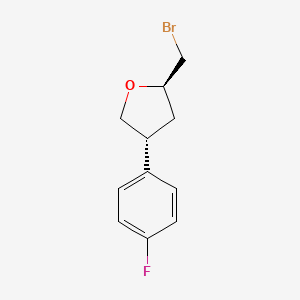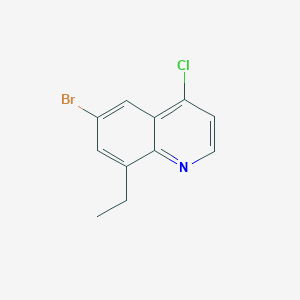![molecular formula C20H26ClN3O4S B13198790 Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a molecular formula of C20H26ClN3O4S and a molecular weight of approximately 440 g/mol . This compound is characterized by its unique imidazo[1,2-a]pyrazine core structure, which is functionalized with various substituents, including a benzyl ester, a chlorosulfonyl group, and a 3-methylbutan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorosulfonyl group: This step involves the reaction of the intermediate with chlorosulfonyl isocyanate or chlorosulfonic acid.
Attachment of the benzyl ester: This can be done through esterification reactions using benzyl alcohol and appropriate activating agents.
Incorporation of the 3-methylbutan-2-yl group: This step may involve alkylation reactions using suitable alkyl halides or alkenes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of sulfonamides or sulfonates.
科学的研究の応用
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: The parent compound.
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxamide: A similar compound with an amide group instead of an ester.
Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-sulfonate: A sulfonate derivative.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications.
特性
分子式 |
C20H26ClN3O4S |
|---|---|
分子量 |
440.0 g/mol |
IUPAC名 |
benzyl 3-(chlorosulfonylmethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C20H26ClN3O4S/c1-14(2)15(3)19-17(13-29(21,26)27)24-10-9-23(11-18(24)22-19)20(25)28-12-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3 |
InChIキー |
LCPGGYZZMLMATR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


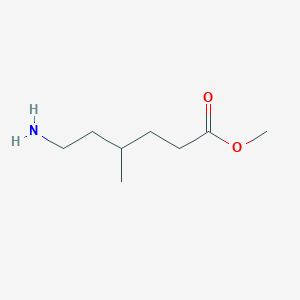
![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
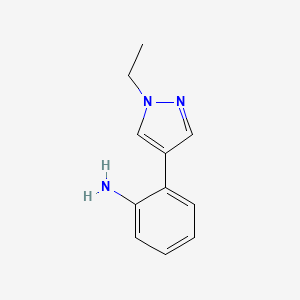
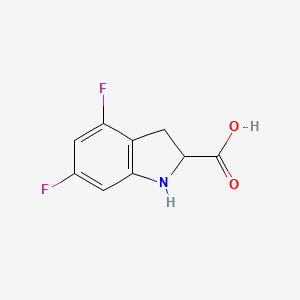

![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)
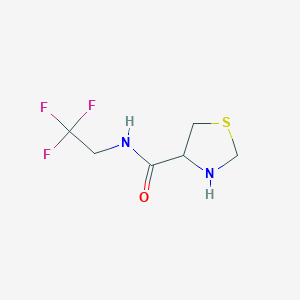
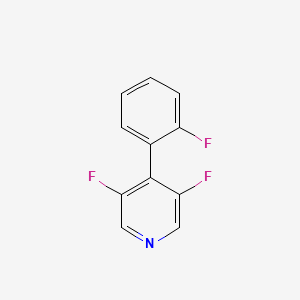

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
